molecular formula C20H17F3N2O3S B2407193 8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 2034494-99-8

8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Cat. No. B2407193
CAS RN: 2034494-99-8
M. Wt: 422.42
InChI Key: BIRYTHINKNDVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a trifluoromethyl group, which is of some importance in the pharmaceutical industry and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Trifluoromethylation, the process of introducing a trifluoromethyl group into an organic compound, is an actively pursued area in academic research .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The trifluoromethyl group can contribute to the unique physicochemical properties of the molecule .


Chemical Reactions Analysis

The pyrrolidine ring and the trifluoromethyl group in the molecule can undergo various chemical reactions. For example, the pyrrolidine ring can be functionalized, and the trifluoromethyl group can participate in coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine ring and the trifluoromethyl group. These groups can affect the polarity, solubility, and stability of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use and the target it interacts with. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The development of new compounds with the pyrrolidine ring and the trifluoromethyl group is an active area of research. These groups can be used to design new compounds with different biological profiles .

properties

IUPAC Name

8-[1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3S/c21-20(22,23)16-7-1-2-9-18(16)29(26,27)25-12-10-15(13-25)28-17-8-3-5-14-6-4-11-24-19(14)17/h1-9,11,15H,10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRYTHINKNDVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

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